Methylamine-N,N-d2
Overview
Description
Methylamine-N,N-d2 is a deuterated form of methylamine, where the hydrogen atoms attached to the nitrogen are replaced by deuterium atoms. Its molecular formula is CH3ND2, and it has a molecular weight of 33.07 g/mol . This compound is often used in scientific research due to its isotopic labeling, which helps in tracing and studying various chemical and biological processes.
Mechanism of Action
Methylamine-N,N-d2, also known as N,N-dideuteriomethanamine, is a compound with a molecular weight of 33.07 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
Methylamine, a related compound, has been shown to interact with the ammonia channel in escherichia coli .
Mode of Action
Methylamine is known to be formed endogenously and metabolized to formaldehyde . It’s plausible that this compound may have a similar interaction with its targets, leading to changes at the molecular level.
Biochemical Pathways
This compound likely participates in similar biochemical pathways as methylamine. Methylotrophic bacteria, for example, have two distinct pathways for methylamine oxidation: the periplasmic methylamine dehydrogenase (MaDH) and the cytoplasmic N-methylglutamate (NMG) pathway . These pathways play distinct roles in the metabolism of methylamine, with the NMG pathway enabling nitrogen N-assimilation .
Pharmacokinetics
It’s worth noting that methylamine is a highly water-soluble gas , which may influence the bioavailability of this compound.
Result of Action
The metabolism of methylamine to formaldehyde could potentially lead to various downstream effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
Methylamine-N,N-d2 plays a significant role in biochemical reactions, particularly in the study of enzyme kinetics and metabolic pathways. It interacts with several enzymes, including methylamine dehydrogenase and amine oxidase. Methylamine dehydrogenase catalyzes the oxidation of this compound to formaldehyde, while amine oxidase facilitates the deamination process, producing ammonia and hydrogen peroxide. These interactions are crucial for understanding the metabolic fate of this compound and its role in cellular metabolism .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in methylamine metabolism, leading to changes in the levels of metabolites such as formaldehyde and ammonia. These changes can impact cellular functions, including energy production and detoxification processes. Additionally, this compound can modulate gene expression by influencing the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. For instance, its interaction with methylamine dehydrogenase involves the formation of a covalent bond between the enzyme and the substrate, leading to the oxidation of this compound. This process is essential for the subsequent metabolic reactions that occur within the cell. Furthermore, this compound can inhibit or activate certain enzymes, thereby modulating their activity and influencing cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its effectiveness. Long-term exposure to this compound has been observed to cause alterations in cellular function, including changes in enzyme activity and metabolite levels. These temporal effects are important considerations for experimental design and data interpretation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and metabolite levels. Toxic or adverse effects have been observed at very high doses, including cellular damage and disruption of metabolic processes. These findings highlight the importance of dosage optimization in experimental studies involving this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the methylamine oxidation pathway and the methylglutamate pathway. In the methylamine oxidation pathway, this compound is oxidized by methylamine dehydrogenase to produce formaldehyde, which is further metabolized to formate and carbon dioxide. In the methylglutamate pathway, this compound is converted to N-methylglutamate, which is then metabolized to produce ammonia and other metabolites. These pathways are essential for understanding the metabolic fate of this compound and its role in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes or be transported by specific transporters and binding proteins. Once inside the cell, this compound can localize to different cellular compartments, including the cytoplasm and mitochondria, where it participates in metabolic reactions. The distribution and localization of this compound are critical for its function and effectiveness in biochemical studies .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. It has been observed to localize to specific compartments within the cell, such as the mitochondria and cytoplasm. This localization is directed by targeting signals and post-translational modifications that guide this compound to its appropriate cellular destinations. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular metabolism and biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Methylamine-N,N-d2 can be achieved through several synthetic routes. Another method involves the Hofmann rearrangement, where acetamide reacts with bromine gas to produce methylamine, which can then be deuterated .
Industrial Production Methods: Industrial production of this compound typically involves the use of deuterated reagents. For instance, Boc-benzylamine can be used as a starting material, and TsOCD3 as the deuterated methylation reagent. This method provides high yields and involves simple purification processes, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Methylamine-N,N-d2 undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Nucleophilic Substitution: In this reaction, the nucleophilic nitrogen atom in this compound attacks the electrophilic carbon atom in haloalkanes, resulting in the substitution of the halogen atom with the methylamine group.
Oxidation and Reduction: this compound can be oxidized to form formaldehyde and reduced to form methane under specific conditions.
Major Products: The major products formed from these reactions include substituted amines, formaldehyde, and methane, depending on the reaction conditions and reagents used .
Scientific Research Applications
Methylamine-N,N-d2 is widely used in scientific research due to its isotopic labeling properties. It is used in:
Chemistry: As a tracer in studying reaction mechanisms and kinetics.
Biology: In metabolic studies to trace the pathways of methylamine metabolism.
Medicine: In the development of deuterated drugs, which have improved metabolic stability and efficacy.
Industry: As a building block in the synthesis of various commercially available compounds.
Comparison with Similar Compounds
- Methylamine (CH3NH2)
- Dimethylamine (CH3NHCH3)
- Trimethylamine (N(CH3)3)
Comparison: Methylamine-N,N-d2 is unique due to its deuterium labeling, which provides distinct advantages in research applications. Compared to its non-deuterated counterpart, this compound has a higher molecular weight and exhibits different reaction kinetics due to the kinetic isotope effect. This makes it particularly useful in studies requiring precise tracing and analysis .
Properties
IUPAC Name |
N,N-dideuteriomethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N/c1-2/h2H2,1H3/i/hD2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVYZALUXZFZLV-ZSJDYOACSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]N([2H])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60933209 | |
Record name | Methan(~2~H_2_)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60933209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
33.070 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2614-35-9, 14779-52-3 | |
Record name | Methylamine-N,N-d2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002614359 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl(2H3)ammonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014779523 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methan(~2~H_2_)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60933209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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